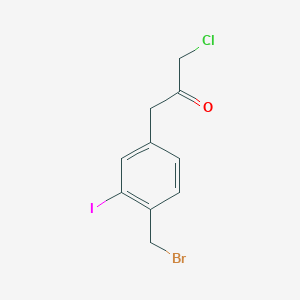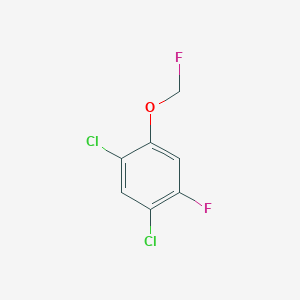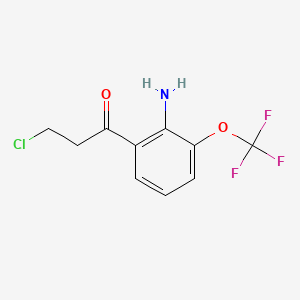
1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-chloropropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-chloropropan-1-one is a compound of significant interest in the field of organic chemistry. This compound features a trifluoromethoxy group, an amino group, and a chloropropanone moiety, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-chloropropan-1-one typically involves the reaction of 2-amino-3-(trifluoromethoxy)benzene with 3-chloropropanone under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized temperature and pressure conditions. The use of catalysts and solvents can enhance the reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3), sodium thiolate (NaSR), or sodium alkoxide (NaOR) are employed.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-chloropropan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The amino group can form hydrogen bonds with target proteins, while the chloropropanone moiety can undergo nucleophilic attack, leading to covalent modification of the target.
Comparaison Avec Des Composés Similaires
1-(2-Amino-3-(trifluoromethyl)phenyl)-3-chloropropan-1-one: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
1-(2-Amino-3-(methoxy)phenyl)-3-chloropropan-1-one: Similar structure but with a methoxy group instead of trifluoromethoxy.
1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-bromopropan-1-one: Similar structure but with a bromine atom instead of chlorine.
Uniqueness: The presence of the trifluoromethoxy group in 1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-chloropropan-1-one imparts unique electronic and steric properties, enhancing its reactivity and potential biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C10H9ClF3NO2 |
|---|---|
Poids moléculaire |
267.63 g/mol |
Nom IUPAC |
1-[2-amino-3-(trifluoromethoxy)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C10H9ClF3NO2/c11-5-4-7(16)6-2-1-3-8(9(6)15)17-10(12,13)14/h1-3H,4-5,15H2 |
Clé InChI |
LZRGUBAQEAMBDQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)OC(F)(F)F)N)C(=O)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



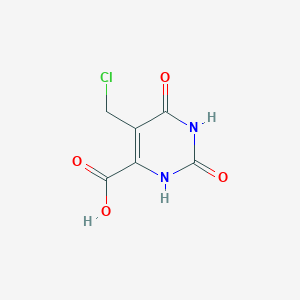

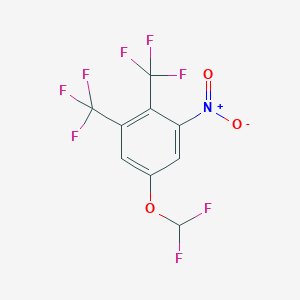

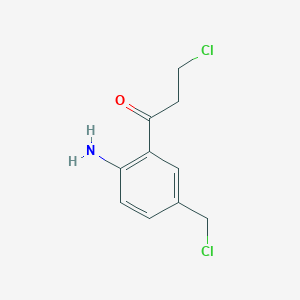
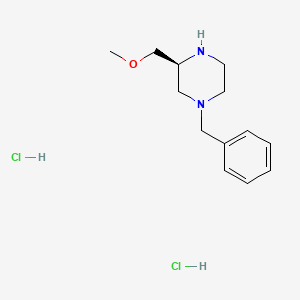

![((1R,2R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-yl)methanol](/img/structure/B14047193.png)
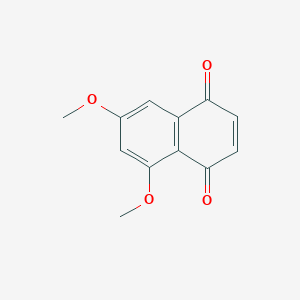
![(8-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-YL)methanamine](/img/structure/B14047199.png)
